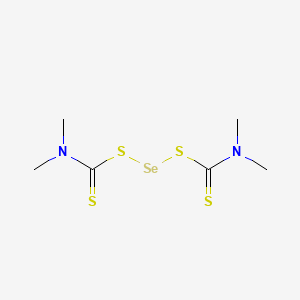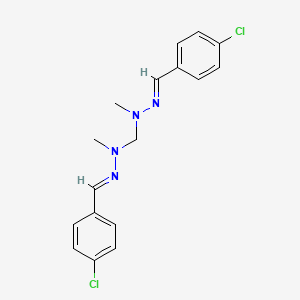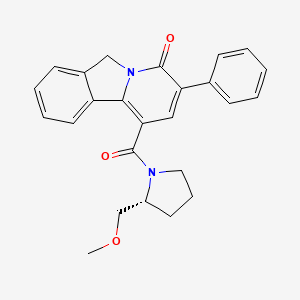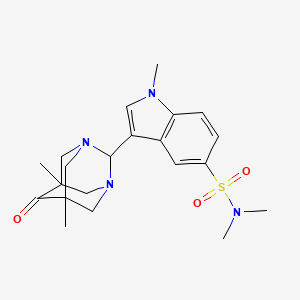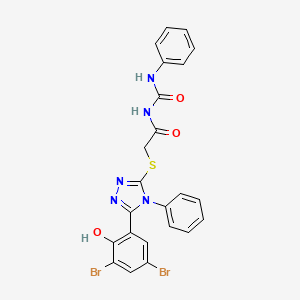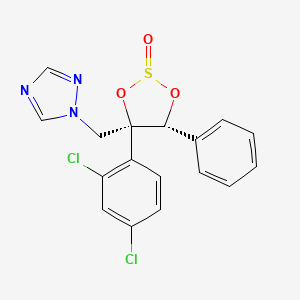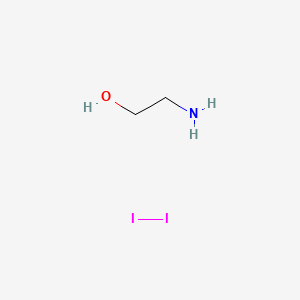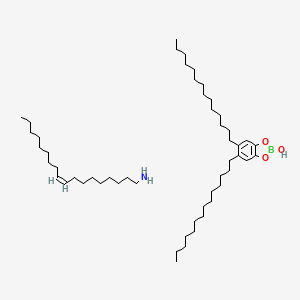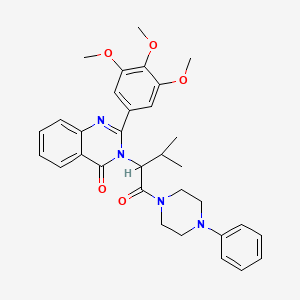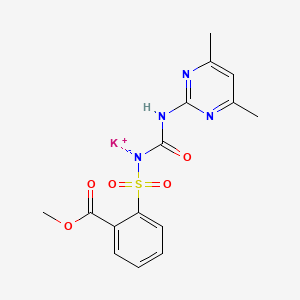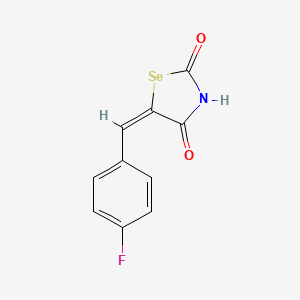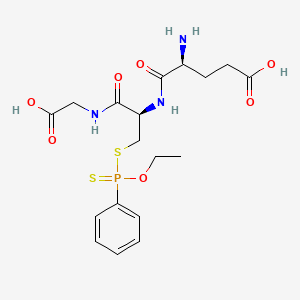
Glycine, N-(S-(ethoxyphenylphosphinothioyl)N-L-gamma-glutamyl-L-cysteinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N-(S-(ethoxyphenylphosphinothioyl)N-L-gamma-glutamyl-L-cysteinyl)- is a complex organic compound that belongs to the family of glutathione derivatives This compound is characterized by the presence of glycine, L-glutamyl, and L-cysteinyl groups, along with an ethoxyphenylphosphinothioyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(S-(ethoxyphenylphosphinothioyl)N-L-gamma-glutamyl-L-cysteinyl)- involves multiple steps, starting with the preparation of the individual amino acid components. The key steps include:
Synthesis of L-glutamyl-L-cysteinyl dipeptide: This step involves the coupling of L-glutamic acid and L-cysteine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Introduction of the ethoxyphenylphosphinothioyl group: The ethoxyphenylphosphinothioyl group is introduced through a nucleophilic substitution reaction, where the thiol group of the cysteinyl moiety reacts with an ethoxyphenylphosphinothioyl chloride in the presence of a base.
Coupling with glycine: The final step involves the coupling of the synthesized intermediate with glycine using a coupling reagent like DCC.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pH, and reaction time.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group of the cysteinyl moiety, forming disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, converting the oxidized form back to the reduced form.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenylphosphinothioyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Disulfide-linked dimers.
Reduction: Reduced monomers.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Glycine, N-(S-(ethoxyphenylphosphinothioyl)N-L-gamma-glutamyl-L-cysteinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular redox processes and as a potential antioxidant.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related diseases.
Industry: Utilized in the production of pharmaceuticals and as an additive in various industrial processes.
作用机制
The compound exerts its effects primarily through its thiol group, which can participate in redox reactions. It acts as an antioxidant by donating electrons to reactive oxygen species (ROS), thereby neutralizing them. The molecular targets include various enzymes and proteins involved in cellular redox homeostasis, such as glutathione peroxidase and glutathione reductase.
相似化合物的比较
Similar Compounds
Glutathione (γ-L-glutamyl-L-cysteinyl-glycine): A well-known antioxidant with a similar structure but lacking the ethoxyphenylphosphinothioyl group.
S-lactoylglutathione: Another glutathione derivative with a lactoyl group instead of the ethoxyphenylphosphinothioyl group.
N-acetylcysteine: A simpler thiol-containing compound used as a mucolytic agent and antioxidant.
Uniqueness
Glycine, N-(S-(ethoxyphenylphosphinothioyl)N-L-gamma-glutamyl-L-cysteinyl)- is unique due to the presence of the ethoxyphenylphosphinothioyl group, which imparts distinct chemical properties and potential biological activities. This group can enhance the compound’s stability and reactivity, making it a valuable tool in various scientific applications.
属性
CAS 编号 |
73962-44-4 |
|---|---|
分子式 |
C18H26N3O7PS2 |
分子量 |
491.5 g/mol |
IUPAC 名称 |
(4S)-4-amino-5-[[(2R)-1-(carboxymethylamino)-3-[ethoxy(phenyl)phosphinothioyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H26N3O7PS2/c1-2-28-29(30,12-6-4-3-5-7-12)31-11-14(18(27)20-10-16(24)25)21-17(26)13(19)8-9-15(22)23/h3-7,13-14H,2,8-11,19H2,1H3,(H,20,27)(H,21,26)(H,22,23)(H,24,25)/t13-,14-,29?/m0/s1 |
InChI 键 |
OEFKXNBHVJAGOO-JFCOJJNWSA-N |
手性 SMILES |
CCOP(=S)(C1=CC=CC=C1)SC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N |
规范 SMILES |
CCOP(=S)(C1=CC=CC=C1)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


